molecular formula C19H22N2O4 B5569731 2-(4-tert-butylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

2-(4-tert-butylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B5569731
M. Wt: 342.4 g/mol
InChI Key: JSWCSPNNZOQHNN-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It features a phenoxy group substituted with a tert-butyl group and a nitrophenyl group substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide typically involves the following steps:

    Formation of the phenoxy intermediate: The reaction between 4-tert-butylphenol and an appropriate halogenated acetic acid derivative (e.g., chloroacetic acid) under basic conditions (e.g., sodium hydroxide) to form 4-tert-butylphenoxyacetic acid.

    Amidation reaction: The reaction of 4-tert-butylphenoxyacetic acid with 2-methyl-5-nitroaniline in the presence of a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-(4-tert-butylphenoxy)-N-(2-methyl-5-aminophenyl)acetamide.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: 4-tert-butylphenoxyacetic acid and 2-methyl-5-nitroaniline.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a ligand in biochemical assays or as a building block for bioactive compounds.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide would depend on its specific application. For example, if used as a ligand in biochemical assays, it may interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)-N-(2-methylphenyl)acetamide: Lacks the nitro group, which may affect its reactivity and applications.

    2-(4-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide: Lacks the methyl group, which may influence its steric properties and interactions.

    2-(4-tert-butylphenoxy)-N-(2-methyl-5-nitrophenyl)propionamide: Has a propionamide group instead of an acetamide group, which may alter its chemical behavior.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-5-8-15(21(23)24)11-17(13)20-18(22)12-25-16-9-6-14(7-10-16)19(2,3)4/h5-11H,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWCSPNNZOQHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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